tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate
CAS No.:
Cat. No.: VC15802151
Molecular Formula: C12H13F2NO4
Molecular Weight: 273.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F2NO4 |
|---|---|
| Molecular Weight | 273.23 g/mol |
| IUPAC Name | tert-butyl N-(2,2-difluoro-1,3-benzodioxol-4-yl)carbamate |
| Standard InChI | InChI=1S/C12H13F2NO4/c1-11(2,3)19-10(16)15-7-5-4-6-8-9(7)18-12(13,14)17-8/h4-6H,1-3H3,(H,15,16) |
| Standard InChI Key | ARPZGBYHGSEOLD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC(O2)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl (2,2-difluorobenzo[d]dioxol-4-yl)carbamate is defined by its C12H13F2NO4 formula and molecular weight of 273.23 g/mol. The IUPAC name, tert-butyl N-(2,2-difluoro-1,3-benzodioxol-4-yl)carbamate, reflects its substituents: a tert-butyloxycarbonyl (Boc) group attached to the amine nitrogen of a 2,2-difluorobenzo[d][1,dioxol-4-yl moiety. Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC(O2)(F)F |
| InChI Key | ARPZGBYHGSEOLD-UHFFFAOYSA-N |
| XLogP3 | 2.5 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The fluorine atoms at the 2,2-positions of the benzodioxole ring induce electron-withdrawing effects, enhancing the compound’s stability and reactivity in nucleophilic substitutions. The Boc group serves as a robust protecting group for amines, enabling selective deprotection under acidic conditions.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of tert-butyl (2,2-difluorobenzo[d]dioxol-4-yl)carbamate typically proceeds via a two-step sequence:
-
Fluorination of Benzo[d]dioxol-4-amine:
Initial fluorination using a fluorinating agent such as Selectfluor® introduces difluoro substituents at the 2,2-positions. This step often requires anhydrous conditions and a polar aprotic solvent like acetonitrile. -
Carbamate Formation:
The resultant 2,2-difluorobenzo[d]dioxol-4-amine undergoes reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP). This step typically achieves yields exceeding 80% under mild conditions (0–25°C).
Industrial Considerations
Scaled production employs continuous flow reactors to optimize heat transfer and mixing efficiency. Purification is achieved via crystallization from isopropyl ether, yielding >99% purity . Notably, the synthesis avoids hazardous intermediates, aligning with green chemistry principles.
Applications in Organic Synthesis
Protecting Group Strategies
The Boc moiety in this compound is widely utilized to protect amines during multi-step syntheses. Its stability under basic and nucleophilic conditions makes it ideal for constructing complex molecules, such as peptidomimetics and heterocyclic pharmaceuticals. Deprotection is efficiently performed using trifluoroacetic acid (TFA) or HCl in dioxane.
Fluorine-Mediated Reactivity
The difluorobenzodioxole core participates in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, palladium-catalyzed arylation at the 4-position of the benzodioxole ring has been demonstrated, enabling access to diversified analogs.
Intermediate for Bioactive Molecules
This compound serves as a precursor to kinase inhibitors and protease antagonists. Fluorine atoms enhance target binding via hydrophobic interactions and improve metabolic stability, as evidenced by its incorporation into preclinical candidates for inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| tert-Butyl (2,2-dimethyl-4H-benzo[d]dioxin-6-yl)carbamate | C17H23NO5 | Methyl substituents; higher lipophilicity | Polymer additives |
| tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate | C15H18N2O4 | Isoindolinone core; π-π stacking capacity | Antiviral agents |
The 2,2-difluoro substitution in the target compound uniquely balances electronic effects and steric demand, enabling reactions inaccessible to methyl- or non-fluorinated analogs .
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